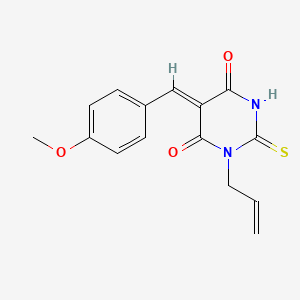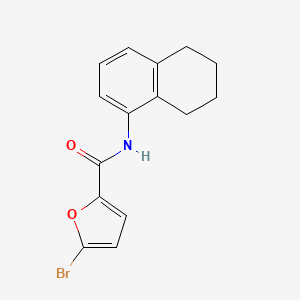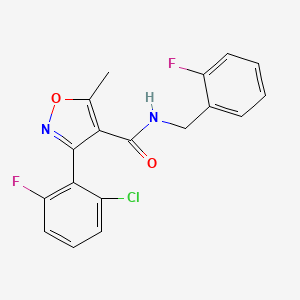
3-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MLN8054 and has been found to have promising applications in the field of cancer research. In
作用机制
MLN8054 works by inhibiting the activity of Aurora A kinase. This kinase is involved in the regulation of spindle assembly and chromosome segregation during cell division. Inhibition of Aurora A kinase leads to defects in spindle assembly and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis. MLN8054 has been shown to be a selective inhibitor of Aurora A kinase, with little or no effect on other kinases.
Biochemical and Physiological Effects
MLN8054 has been found to have significant biochemical and physiological effects in cancer cells. Inhibition of Aurora A kinase by MLN8054 leads to a decrease in cell proliferation and an increase in apoptosis. MLN8054 has also been shown to induce cell cycle arrest in cancer cells. In addition, MLN8054 has been found to inhibit the growth of cancer cells in vivo, suggesting that this compound may have therapeutic potential in the treatment of cancer.
实验室实验的优点和局限性
MLN8054 has several advantages for use in lab experiments. This compound is highly selective for Aurora A kinase, which allows for specific targeting of this kinase in cancer cells. MLN8054 has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, there are also some limitations to the use of MLN8054 in lab experiments. This compound is relatively expensive and may not be readily available in all labs. In addition, MLN8054 may have off-target effects on other kinases, which could complicate data interpretation.
未来方向
There are several future directions for research on MLN8054. One area of interest is the development of combination therapies that include MLN8054 and other cancer drugs. This could potentially enhance the efficacy of MLN8054 and improve its therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to MLN8054. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is also interest in the development of second-generation Aurora A kinase inhibitors that may have improved pharmacokinetic properties and efficacy.
合成方法
The synthesis of MLN8054 involves several steps, including the reaction of 2-chloro-6-fluoroaniline with 2-fluorobenzyl bromide to form 2-chloro-6-fluoro-N-(2-fluorobenzyl)aniline. This compound is then reacted with methyl isoxazole-4-carboxylic acid to form 3-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide. The synthesis of MLN8054 has been optimized to produce high yields and purity.
科学研究应用
MLN8054 has been studied for its potential use in cancer research. This compound has been found to inhibit the activity of Aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. MLN8054 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-10-15(18(24)22-9-11-5-2-3-7-13(11)20)17(23-25-10)16-12(19)6-4-8-14(16)21/h2-8H,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXGZOBZQUQSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

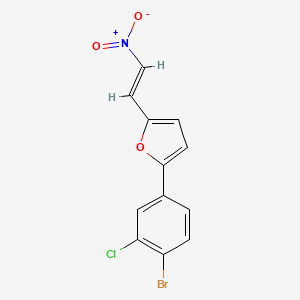
![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5712437.png)

![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)
![3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)
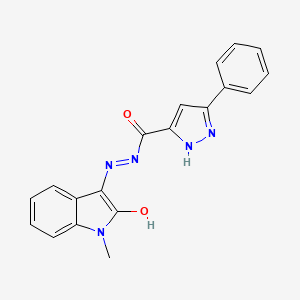
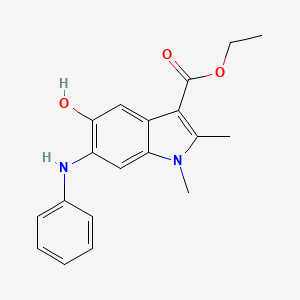
![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)
![N-[4-(diethylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5712481.png)
![N-[3-(acetylamino)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylacrylamide](/img/structure/B5712489.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5712495.png)

